![molecular formula C11H12O B14512934 2-[(2-Ethenylphenyl)methyl]oxirane CAS No. 63338-09-0](/img/structure/B14512934.png)
2-[(2-Ethenylphenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethenylphenyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group with an ethenyl substituent attached to one of the carbon atoms in the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethenylphenyl)methyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peroxy acids. For instance, the reaction of 2-[(2-Ethenylphenyl)methyl]alkene with a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions can yield the desired epoxide . The reaction typically proceeds with syn stereochemistry, meaning both new C-O bonds form on the same face of the double bond.
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex epoxides like this compound, using appropriate catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethenylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Epoxides can be oxidized to diols or reduced to alkanes, depending on the reagents used.
Substitution Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, resulting in the formation of various substituted products.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the epoxide ring can be protonated, making it more susceptible to nucleophilic attack. Common acids used include hydrochloric acid and sulfuric acid.
Basic Conditions: In basic conditions, nucleophiles such as hydroxide ions or alkoxide ions can attack the less substituted carbon of the epoxide ring, leading to ring-opening.
Major Products Formed
Diols: When the epoxide undergoes hydrolysis, it forms diols.
Amino Alcohols: Reaction with amines can yield amino alcohols.
Thioethers: Reaction with thiols can produce thioethers.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethenylphenyl)methyl]oxirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Epoxides are used in the production of epoxy resins, which are valuable in coatings, adhesives, and composite materials.
Pharmaceuticals: Epoxide-containing compounds are explored for their potential biological activities and as intermediates in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethenylphenyl)methyl]oxirane primarily involves the ring-opening reactions due to the strain in the three-membered ring. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The reaction can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions. In the presence of acids, the epoxide ring is protonated, making it more susceptible to nucleophilic attack. In basic conditions, nucleophiles attack the less substituted carbon of the epoxide ring .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Ethenylphenyl)methyl]oxirane can be compared with other epoxides such as:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol.
Propylene Oxide: Another simple epoxide, used in the production of polyether polyols for polyurethane foams.
Styrene Oxide: Similar to this compound, but with a phenyl group directly attached to the oxirane ring
Eigenschaften
CAS-Nummer |
63338-09-0 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-[(2-ethenylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
ASYDHHZLJPHNJY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


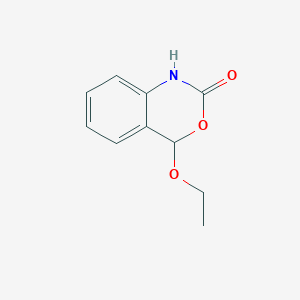

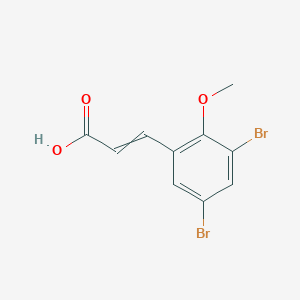
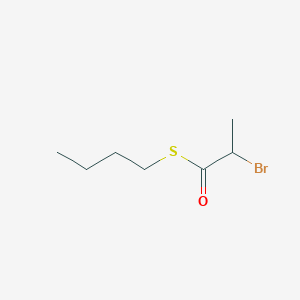
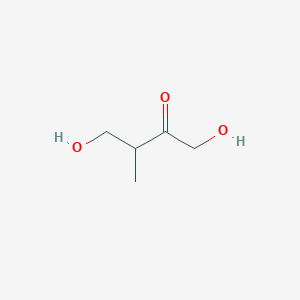
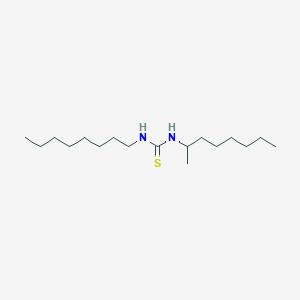
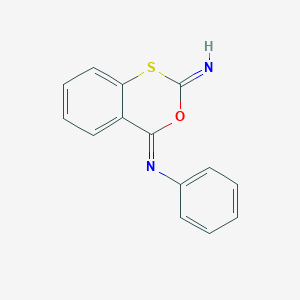

![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
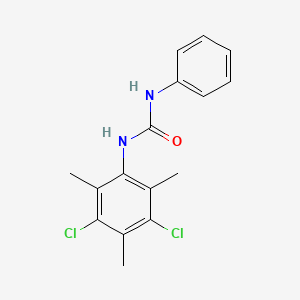
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
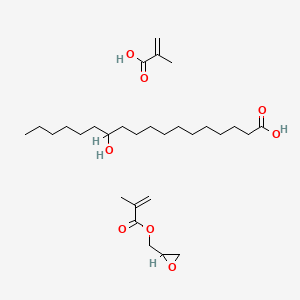
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

